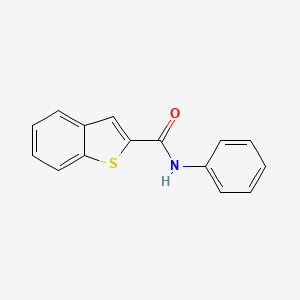

N-phenyl-1-benzothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H11NOS and its molecular weight is 253.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

N-phenyl-1-benzothiophene-2-carboxamide and its derivatives have been investigated for their ability to function as Cyclooxygenase-2 (COX-2) inhibitors. COX-2 inhibitors are crucial in treating inflammation and pain, particularly in conditions like arthritis. The mechanism involves blocking the COX enzyme, which is responsible for producing prostaglandins that mediate inflammation .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds synthesized from this base structure demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds suggests their potential use in developing new antibiotics .

Antimalarial Potential

Recent studies have highlighted the potential of benzothiophene derivatives, including this compound, as PfENR inhibitors, which are essential for anti-malarial activity. These compounds have shown efficacy against the liver stages of malaria parasites, positioning them as promising candidates for new anti-malarial drugs .

Case Study: Synthesis and Activity Evaluation

A study focused on synthesizing N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide derivatives evaluated their antimicrobial activities. The synthesized compounds were screened against several bacterial strains and fungi, revealing moderate antibacterial effects compared to standard antibiotics .

| Compound Name | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |

|---|---|---|

| Compound A | 15 mm against S. aureus | 12 mm against C. albicans |

| Compound B | 20 mm against E. coli | 10 mm against A. niger |

Clinical Implications

The implications of using this compound as a COX-2 inhibitor extend to various inflammatory diseases, providing a basis for further clinical trials to establish safety and efficacy profiles in human subjects .

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 1-benzothiophene-2-carboxylic acid and aniline as primary products.

This reaction is critical for modifying the compound’s solubility and biological activity. Computational studies suggest intramolecular hydrogen bonding stabilizes the transition state during hydrolysis.

Electrophilic Aromatic Substitution (EAS)

The benzothiophene and phenyl rings undergo EAS reactions, with regioselectivity governed by electronic and steric factors.

X-ray crystallography confirms that substituents on the benzothiophene ring adopt a planar configuration, enhancing conjugation and reactivity.

Functional Group Transformations

The carboxamide group participates in reactions typical of secondary amides.

Table: Representative Transformations

Stability Under Oxidative Conditions

The benzothiophene sulfur atom resists oxidation under mild conditions but reacts with strong oxidizers:

| Oxidizing Agent | Conditions | Product | Outcome | Reference |

|---|---|---|---|---|

| H₂O₂ | Room temperature | No reaction | Stable sulfoxide not observed | |

| KMnO₄ (acidic) | Reflux | 1-Benzothiophene-2-carboxylic acid sulfone | Complete oxidation of sulfur atom |

Key Research Findings

-

Hydrolysis Kinetics : Pseudo-first-order kinetics were observed in alkaline hydrolysis, with a rate constant k=1.2×10−3s−1 at 25°C.

-

Substituent Effects : Electron-withdrawing groups on the phenyl ring reduce EAS reactivity at the benzothiophene core .

-

Biological Implications : Hydrolysis products (e.g., 1-benzothiophene-2-carboxylic acid) exhibit reduced binding affinity to amyloid-beta compared to the parent compound .

Propiedades

Número CAS |

6314-40-5 |

|---|---|

Fórmula molecular |

C15H11NOS |

Peso molecular |

253.32 g/mol |

Nombre IUPAC |

N-phenyl-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C15H11NOS/c17-15(16-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-10H,(H,16,17) |

Clave InChI |

QFWHYKVMOFOKHM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3S2 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.